molecular formula C21H19FN6O3 B8481099 4-Pyrimidineacetic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester

4-Pyrimidineacetic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester

Cat. No. B8481099
M. Wt: 422.4 g/mol
InChI Key: WVMGHRPJLJTYBA-UHFFFAOYSA-N
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Patent
US07737153B2

Procedure details

The title compound is synthesized analogously to example 25 from 220 mg (0.908 mmol) of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (from example XIX) and 195 mg (0.908 mmol) of ethyl(2-amino-6-chloropyrimidin-4-yl)acetate (from example LXIX).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
195 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]2[NH:16][CH:17]=[CH:18][C:11]=12)[NH2:5].[CH2:19]([O:21][C:22](=[O:32])[CH2:23][C:24]1[CH:29]=[C:28](Cl)[N:27]=[C:26]([NH2:31])[N:25]=1)[CH3:20]>>[CH2:19]([O:21][C:22](=[O:32])[CH2:23][C:24]1[CH:29]=[C:28]([NH:5][C:4]2[CH:6]=[CH:7][C:8]([O:9][C:10]3[CH:15]=[CH:14][N:13]=[C:12]4[NH:16][CH:17]=[CH:18][C:11]=34)=[C:2]([F:1])[CH:3]=2)[N:27]=[C:26]([NH2:31])[N:25]=1)[CH3:20]

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
FC=1C=C(N)C=CC1OC1=C2C(=NC=C1)NC=C2
Step Two
Name
Quantity
195 mg
Type
reactant
Smiles
C(C)OC(CC1=NC(=NC(=C1)Cl)N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=NC(=NC(=C1)NC1=CC(=C(C=C1)OC1=C2C(=NC=C1)NC=C2)F)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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